molecular formula C6H13NO2S B055322 2,2-Diethoxyethanethioamide CAS No. 73956-15-7

2,2-Diethoxyethanethioamide

Cat. No. B055322
CAS RN: 73956-15-7
M. Wt: 163.24 g/mol
InChI Key: MQSDGAKLSVITHP-UHFFFAOYSA-N
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Patent
US06531466B2

Procedure details

To a stirred mixture of P2S5 (45 g) in THF (300 ml) at 23°, sodium carbonate (21.5 g) was added. At the mixture, vigorously stirred, 2,2-diethoxyacetamide (10 g) was added. After 24 h a 10% aqueous solution of Na3PO4 (200 ml), EA (300 ml) and CH (300 ml) were respectively added. The aqueous layer was washed with EA and united to the organic layer. This was washed with water until clarification, dried and the solvent evaporated under reduce pressure. The crude residue was purified by flash chromatography (eluting with CH-EA 1:1) to give the title compound as a white solid (10 g).
Name
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Na3PO4
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:2].C(=O)([O-])[O-].[Na+].[Na+].[CH2:21]([O:23][CH:24]([O:28][CH2:29][CH3:30])[C:25]([NH2:27])=O)[CH3:22].CC(=O)OCC>C1COCC1>[CH2:21]([O:23][CH:24]([O:28][CH2:29][CH3:30])[C:25]([NH2:27])=[S:2])[CH3:22] |f:1.2.3|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
21.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C(=O)N)OCC
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Na3PO4
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
300 mL
Type
reactant
Smiles
CC(OCC)=O

Conditions

Stirring
Type
CUSTOM
Details
At the mixture, vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were respectively added
WASH
Type
WASH
Details
The aqueous layer was washed with EA
WASH
Type
WASH
Details
This was washed with water until clarification
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (eluting with CH-EA 1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=S)N)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.